3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-20(23,14-12-17-8-4-2-5-9-17)16-21-19(22)13-15-26(24,25)18-10-6-3-7-11-18/h2-11,23H,12-16H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAJWIFOSGYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group may form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Hydroxypropanamide derivatives () show antioxidant activity, which the target compound may lack due to its non-hydroxamic acid structure .
Physicochemical Properties
Predicted and experimental data for analogs provide insights (Table 4):
Biological Activity
The compound 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patent disclosures to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
- Molecular Formula : C20H27N3O5S
- IUPAC Name : this compound
This compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on histone deacetylase (HDAC) inhibitors have shown that such compounds can induce apoptosis and differentiation in human tumor cells. The incorporation of specific structural elements, such as a 1,4-phenylene carboxamide linker, enhances their potency as HDAC inhibitors .
The proposed mechanism of action for this compound involves the inhibition of histone deacetylases, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, the compound can lead to increased acetylation of histones, resulting in altered transcriptional activity that promotes cancer cell death.
Case Studies
Several case studies illustrate the efficacy of related compounds in clinical settings:
- Study on HDAC Inhibitors : A study published in Cancer Research demonstrated that novel HDAC inhibitors derived from benzenesulfonamide structures significantly reduced tumor growth in xenograft models .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of various benzenesulfonamide derivatives in combination therapies for different cancer types.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Hepatic metabolism |
| Excretion | Renal excretion |
| Toxicity | Low toxicity observed in preclinical studies |
Preclinical studies have indicated that the compound exhibits low toxicity levels, making it a promising candidate for further development.
Q & A
Q. What are the recommended safety protocols for handling 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact and inhalation. Work should be conducted in a fume hood with proper ventilation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Waste disposal must comply with institutional guidelines for sulfonamide derivatives .
Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the benzenesulfonyl and hydroxy-methyl-phenylbutyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>98%), while infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if crystalline forms are obtainable .
Q. How can researchers synthesize this compound with high purity?
A multi-step synthesis is recommended:
- Step 1: React 2-hydroxy-2-methyl-4-phenylbutylamine with propanoyl chloride under Schotten-Baumann conditions (0–5°C, aqueous NaOH).
- Step 2: Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in anhydrous DCM with pyridine as a base.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. What experimental strategies can elucidate the environmental fate of this compound?
Adopt a tiered approach:
- Phase 1 (Lab): Determine physicochemical properties (logP, pKa, hydrolysis rate) using OECD guidelines.
- Phase 2 (Microcosm): Assess biodegradation in soil/water systems via LC-MS/MS to track metabolite formation (e.g., sulfonic acid derivatives).
- Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) and trophic transfer using stable isotope labeling. Reference frameworks like Project INCHEMBIOL emphasize linking environmental distribution to ecological risk assessment .
Q. How can contradictions in reported bioactivity data across studies be systematically addressed?
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To resolve this:
- Conduct a meta-analysis to identify confounding variables (e.g., serum concentration in cell cultures).
- Standardize protocols using guidelines like OECD 423 (acute toxicity) or ISO 10993-5 (cytotoxicity).
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What theoretical frameworks guide the study of this compound’s mechanism of action in medicinal chemistry?
Anchor research to established theories:
- QSAR Modeling: Correlate substituent effects (e.g., sulfonyl group electronegativity) with biological activity.
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., cyclooxygenase-2) to predict binding modes.
- Pharmacophore Mapping: Identify critical interaction points (hydrogen bond acceptors, hydrophobic pockets) using software like Schrödinger’s Phase .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in biological assays?
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines.
- Proteome Profiling: Use affinity pull-down assays with biotinylated analogs and mass spectrometry to identify interacting proteins.
- Dose-Response Analysis: Apply the Hill equation to distinguish specific (high-affinity) vs. nonspecific (low-affinity) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
